

Cross-Reactivity of M1 (58-66)-Specific T Cells: A Comparative Guide

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Compound of Interest

Compound Name: CEF1, Influenza Matrix Protein M1
(58-66)

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity of T cell responses is paramount for designing effective vaccines and immunotherapies. This guide provides a comparative analysis of the cross-reactivity of T cells specific for the influenza A virus matrix protein 1 (M1) peptide, amino acids 58-66 (GILGFVFTL), with a focus on supporting experimental data, detailed protocols, and the underlying signaling pathways.

The M1 (58-66) epitope is a well-characterized, immunodominant peptide presented by HLA-A*02:01, a common human leukocyte antigen allele.^[1] T cells that recognize this conserved epitope can offer protection against various influenza A strains.^[1] However, the specificity of this recognition is not absolute, and M1 (58-66)-specific T cells can also recognize other, structurally similar peptides. This cross-reactivity has significant implications for both natural immunity and vaccine development.

Quantitative Analysis of Cross-Reactivity

Studies have demonstrated that a significant fraction of the T cell repertoire responding to the M1 (58-66) epitope is cross-reactive with peptides containing single amino acid substitutions at T cell receptor (TCR) contact residues.^{[1][2][3]} This cross-reactivity is not uniform and varies depending on the specific amino acid substitution and the individual donor.^[1]

Table 1: Cross-Reactivity of M1 (58-66)-Specific T Cell Clonotypes with Substituted Peptides

Donor	Fraction of Cross-Reactive Clonotypes in M1 (58-66) Repertoire	Maximum Number of Additional Peptides Recognized by a Single Clonotype
Donor A	45% - 58%	6
Donor B	45% - 58%	5
Donor C	45% - 58%	5

Data synthesized from studies on HLA-A2 positive adult subjects. The substituted peptides had single amino acid changes at TCR contact positions 63 or 65 of the M1 (58-66) peptide.[\[1\]](#)[\[3\]](#)

Table 2: Recognition of Substituted M1 Peptides by M1 (58-66)-Specific T Cell Clonotypes

Substituted Peptide (Position 65)	Percentage of M1 (58-66) Cross-Reactive Clonotypes Responding
A65	22.7% - 36.2%
S65	29.5% - 34.5%

This table highlights the variable recognition of two specific substituted peptides across three donors.[\[1\]](#)

Beyond substituted influenza peptides, cross-reactivity of M1 (58-66)-specific T cells has also been observed with a peptide from the HIV-1 Gag protein. This finding suggests that prior influenza infection could potentially influence the immune response to HIV-1.

Experimental Protocols

To assess the cross-reactivity of M1 (58-66)-specific T cells, several key in vitro assays are employed. The following are detailed methodologies for two common and critical experimental procedures.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN- γ Secretion

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In this context, it is used to measure the number of M1 (58-66)-specific T cells that produce Interferon-gamma (IFN- γ) upon stimulation with the target peptide or its variants.

Materials:

- PVDF-membrane 96-well ELISPOT plates
- Sterile PBS
- 70% Ethanol
- Capture antibody (anti-human IFN- γ)
- Blocking solution (e.g., RPMI 1640 with 10% fetal bovine serum)
- Effector cells (Peripheral Blood Mononuclear Cells - PBMCs)
- Peptides (M1 58-66, substituted peptides, negative control)
- Recombinant human IL-2
- Biotinylated detection antibody (anti-human IFN- γ)
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)

Procedure:

- Plate Coating:
 - Pre-wet the ELISPOT plate wells with 15 μ L of 70% ethanol for 1 minute.

- Wash the wells three times with 200 μ L of sterile PBS.
- Add 100 μ L of capture antibody diluted in PBS to each well.
- Incubate the plate overnight at 4°C.
- Cell Stimulation:
 - The next day, wash the wells three times with 200 μ L of sterile PBS.
 - Block the membrane by adding 200 μ L of blocking solution to each well and incubate for at least 2 hours at 37°C.
 - Prepare effector cells (PBMCs) and resuspend them in culture medium.
 - Add 1×10^5 to 3×10^5 PBMCs to each well.
 - Add peptides to the designated wells at a final concentration of 10 μ g/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin). Add recombinant human IL-2 to a final concentration of 30 U/mL.
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection and Development:
 - Wash the wells four times with PBS containing 0.05% Tween-20 (PBST).
 - Add 100 μ L of biotinylated detection antibody diluted in PBST to each well.
 - Incubate for 2 hours at 37°C.
 - Wash the wells six times with PBST.
 - Add 100 μ L of streptavidin-ALP or -HRP to each well and incubate for 1 hour at room temperature.
 - Wash the wells six times with PBST, followed by three washes with PBS.

- Add 100 μ L of the substrate solution and monitor for spot development (typically 5-30 minutes).
- Stop the reaction by washing thoroughly with deionized water.
- Allow the plate to dry completely before counting the spots using an ELISPOT reader.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the specific peptide-MHC complex.

Materials:

- Effector cells (M1 58-66-specific CTL line)
- Target cells (e.g., T2 cells, which are HLA-A*02:01 positive and deficient in TAP, allowing for efficient loading of exogenous peptides)
- Chromium-51 (^{51}Cr)
- Peptides (M1 58-66, substituted peptides, negative control)
- Fetal bovine serum (FBS)
- Complete culture medium
- Gamma counter

Procedure:

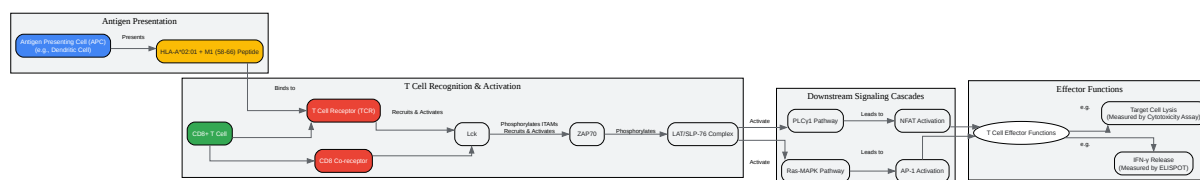
- Target Cell Labeling:
 - Resuspend 1×10^6 target cells in 100 μ L of FBS.
 - Add 100 μCi of ^{51}Cr and incubate for 1 hour at 37°C , mixing every 15 minutes.
 - Wash the labeled target cells three times with complete culture medium to remove excess ^{51}Cr .

- Resuspend the cells at 1×10^5 cells/mL.
- Peptide Pulsing:
 - Incubate the labeled target cells with 10 µg/mL of the respective peptides for 1 hour at 37°C.
- Co-culture and Lysis:
 - Plate 1×10^4 peptide-pulsed target cells per well in a 96-well U-bottom plate.
 - Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - For spontaneous release control, add medium instead of effector cells.
 - For maximum release control, add 1% Triton X-100 to lyse all target cells.
 - Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO2 incubator.
- Measurement of ⁵¹Cr Release:
 - After incubation, centrifuge the plate at 500 x g for 5 minutes.
 - Carefully collect 100 µL of the supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$

Signaling Pathways and Experimental Workflows

The recognition of the M1 (58-66) peptide by a specific T cell receptor initiates a complex signaling cascade, leading to T cell activation, proliferation, and effector functions such as

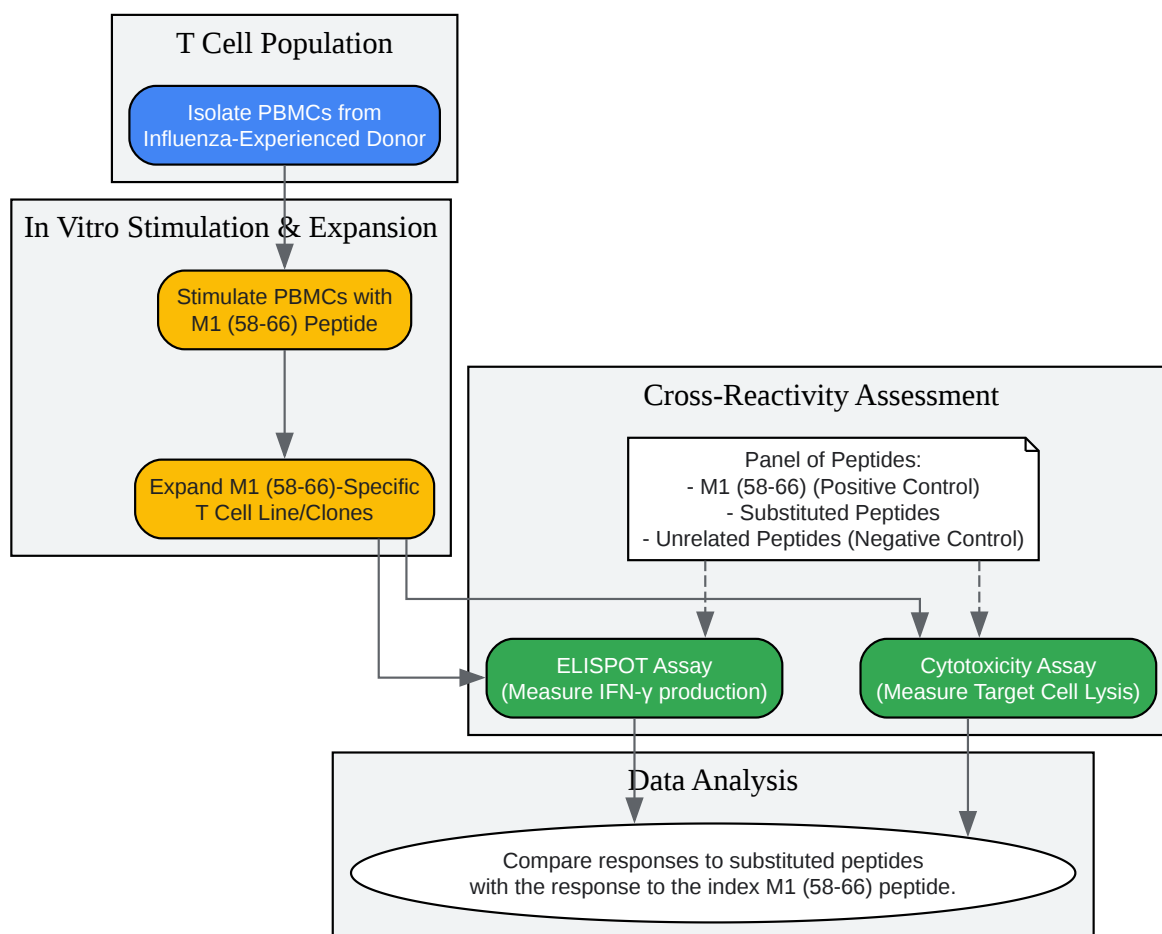
cytokine release and cytotoxicity.



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Caption: T Cell Activation by M1 (58-66) Peptide.

The diagram above illustrates the key steps from antigen presentation to the execution of T cell effector functions. The binding of the TCR and CD8 co-receptor to the peptide-MHC complex on an antigen-presenting cell initiates a signaling cascade involving key molecules like Lck, ZAP-70, LAT, and SLP-76. This leads to the activation of downstream pathways such as the PLCγ1 and Ras-MAPK pathways, culminating in the activation of transcription factors like NFAT and AP-1. These transcription factors drive the expression of genes responsible for T cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity.



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